molecular formula C6H9NO2 B038011 (E)-2-(Acetylmethylene)oxazolidine CAS No. 121373-71-5

(E)-2-(Acetylmethylene)oxazolidine

Cat. No. B038011
CAS RN: 121373-71-5
M. Wt: 127.14 g/mol
InChI Key: XNLGAAHYXCUCSF-GQCTYLIASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-(Acetylmethylene)oxazolidine, also known as AMOZ, is a chemical compound that belongs to the oxazolidinone class of antibiotics. It is a synthetic compound that has been developed as a potential alternative to other antibiotics due to its unique structure and mechanism of action.

Mechanism of Action

The mechanism of action of (E)-2-(Acetylmethylene)oxazolidine involves inhibition of bacterial protein synthesis by binding to the bacterial ribosome. Specifically, (E)-2-(Acetylmethylene)oxazolidine binds to the 50S subunit of the ribosome, preventing the formation of the initiation complex required for protein synthesis. This results in the inhibition of bacterial growth and ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
(E)-2-(Acetylmethylene)oxazolidine has been shown to have minimal toxicity and is generally well-tolerated in animals. It is rapidly absorbed and distributed throughout the body, with high concentrations found in the liver and kidneys. (E)-2-(Acetylmethylene)oxazolidine has been reported to have a half-life of approximately 3 hours in rats.

Advantages and Limitations for Lab Experiments

One advantage of (E)-2-(Acetylmethylene)oxazolidine is its broad-spectrum activity against a wide range of bacteria and fungi. It has also been shown to have minimal toxicity and is generally well-tolerated in animals. However, one limitation of (E)-2-(Acetylmethylene)oxazolidine is its relatively low solubility in water, which can make it difficult to administer in certain situations.

Future Directions

There are several potential future directions for research on (E)-2-(Acetylmethylene)oxazolidine. One area of interest is the development of new formulations that improve solubility and bioavailability. Another area of interest is the investigation of (E)-2-(Acetylmethylene)oxazolidine's potential application in the treatment of biofilm-related infections. Additionally, further research is needed to fully understand the mechanism of action of (E)-2-(Acetylmethylene)oxazolidine and its potential for the development of resistance.

Synthesis Methods

The synthesis of (E)-2-(Acetylmethylene)oxazolidine involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to form the oxazolidinone ring. The resulting compound is (E)-2-(Acetylmethylene)oxazolidine. This process is typically carried out using various solvents and reagents under controlled conditions.

Scientific Research Applications

(E)-2-(Acetylmethylene)oxazolidine has been extensively studied for its potential application in the field of medicine. It has been found to exhibit antibacterial activity against a wide range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In addition, (E)-2-(Acetylmethylene)oxazolidine has also been shown to have antifungal activity against certain species of fungi.

properties

CAS RN

121373-71-5

Product Name

(E)-2-(Acetylmethylene)oxazolidine

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1E)-1-(1,3-oxazolidin-2-ylidene)propan-2-one

InChI

InChI=1S/C6H9NO2/c1-5(8)4-6-7-2-3-9-6/h4,7H,2-3H2,1H3/b6-4+

InChI Key

XNLGAAHYXCUCSF-GQCTYLIASA-N

Isomeric SMILES

CC(=O)/C=C/1\NCCO1

SMILES

CC(=O)C=C1NCCO1

Canonical SMILES

CC(=O)C=C1NCCO1

synonyms

2-Propanone, 1-(2-oxazolidinylidene)-, (E)- (9CI)

Origin of Product

United States

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